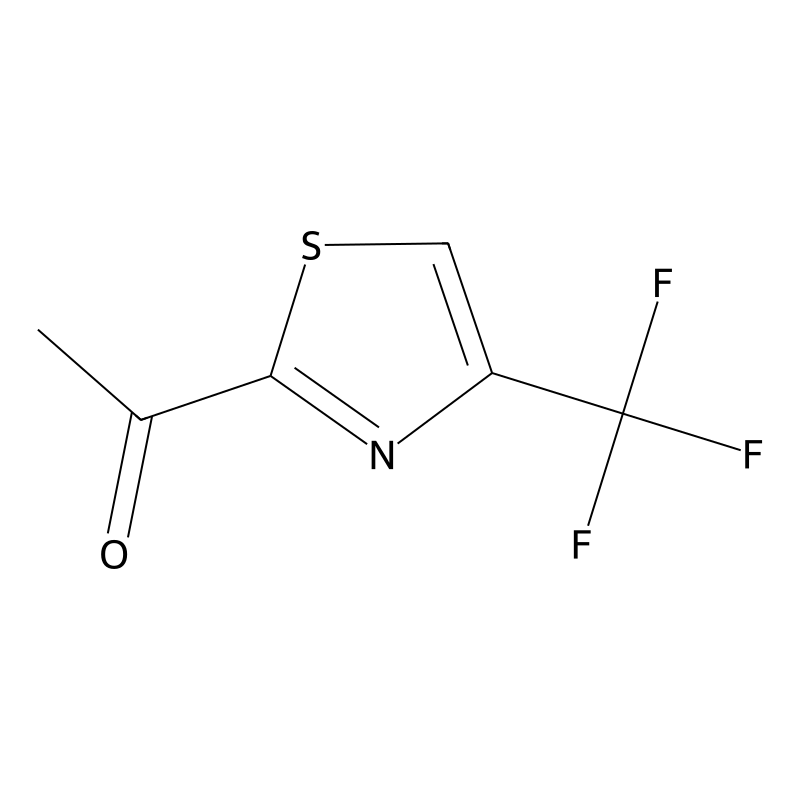

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone is a synthetic compound characterized by a thiazole ring substituted with a trifluoromethyl group. The molecular formula for this compound is . The trifluoromethyl group enhances the compound's chemical stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and various biochemical applications. The thiazole moiety contributes to its biological activity, particularly in interactions with enzymes and other biomolecules .

Chemical Suppliers

Several chemical suppliers offer 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone, but the product descriptions typically focus on its availability and basic properties, rather than mentioning any specific research applications [, , ].

Limited Literature Search

Scientific databases do not return a significant number of publications directly referencing 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone itself. This suggests that the compound may be relatively new or not yet widely studied.

- Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

- Reduction: Reduction reactions may convert the thiazole ring into its corresponding dihydrothiazole derivatives.

- Substitution: Both electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

This compound exhibits significant biological activity, particularly in the development of pharmaceuticals. It has shown potential antimicrobial, antifungal, and anticancer properties. The thiazole ring structure is known for its ability to interact with various biological targets, including enzymes involved in cellular processes. For instance, derivatives of thiazole have been reported to influence topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death in tumor cells .

The synthesis of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone typically involves multi-step procedures:

- Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate precursors such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or thiourea.

- Introduction of the Trifluoromethyl Group: This step often employs reagents such as trifluoromethyl iodide under basic conditions.

- Final Product Formation: The reaction conditions are optimized to ensure high yield and purity suitable for various applications .

In industrial settings, automated reactors and continuous flow processes may be utilized to enhance production efficiency.

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone has diverse applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology: Used in developing biologically active agents with potential therapeutic effects.

- Medicine: Investigated for anti-inflammatory and antitumor activities.

- Industry: Employed in producing agrochemicals, dyes, and photographic sensitizers .

The compound has been studied for its interactions with various biological targets. Notably, it has demonstrated cytotoxic effects against tumor cells by influencing cell signaling pathways and gene expression. Its interactions with enzymes such as cyclooxygenase have been explored for potential anti-inflammatory applications . Molecular docking studies have also indicated its ability to bind effectively to target proteins involved in critical cellular processes .

Several compounds share structural similarities with 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sulfathiazole | Thiazole ring | Antimicrobial activity; used in treating bacterial infections |

| Ritonavir | Thiazole moiety | Antiretroviral drug; inhibits HIV protease |

| Abafungin | Thiazole structure | Antifungal agent; effective against fungal infections |

| 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | Thiophene instead of thiazole | Similar trifluoromethyl group but different core structure |

Uniqueness: 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone is distinguished by its trifluoromethyl substitution on the thiazole ring, which enhances its stability and reactivity compared to other similar compounds. This unique feature allows it to serve as a versatile intermediate in organic synthesis and research applications.

Molecular Formula, Weight, and Isomeric Forms

1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone represents a thiazole derivative characterized by the presence of both a trifluoromethyl substituent and an acetyl functional group [1] [2] [3]. The compound exhibits a well-defined molecular structure with specific physicochemical parameters that distinguish it from other thiazole derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄F₃NOS | [1] [2] [4] |

| Molecular Weight | 195.16 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 1060815-96-4 | [1] [4] |

| MDL Number | MFCD11847038 | [1] [3] |

| IUPAC Name | 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-one | [2] [4] |

The compound exists as a single constitutional isomer with the trifluoromethyl group positioned at the 4-position of the thiazole ring and the ethanone moiety attached at the 2-position [1] [2]. The SMILES notation CC(C1=NC(C(F)(F)F)=CS1)=O and the canonical SMILES O=C(C1=NC(=CS1)C(F)(F)F)C accurately represent the molecular connectivity [2] [3]. The InChI key VGGMVWKKEMAJJF-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [2] [4].

The thiazole ring system in this compound maintains the characteristic five-membered heterocyclic structure containing both sulfur and nitrogen atoms [5]. The planar nature of the thiazole ring allows for significant pi-electron delocalization, contributing to the aromatic character of the molecule [5]. The trifluoromethyl substituent introduces significant electronic and steric effects that influence the overall molecular properties [6].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone through characteristic chemical shifts and coupling patterns. In proton nuclear magnetic resonance spectra, thiazole derivatives typically exhibit distinctive signals in the aromatic region [7] [8]. The thiazole ring proton in similar compounds appears as a singlet in the range of 7.0-8.0 parts per million, reflecting the deshielding effect of the electronegative heteroatoms [7] [8].

The trifluoromethyl group in analogous compounds produces characteristic signals in both proton and fluorine nuclear magnetic resonance spectra [9]. The three equivalent fluorine atoms typically appear as a singlet in fluorine nuclear magnetic resonance due to rapid rotation around the carbon-fluorine bonds [9]. The acetyl methyl group contributes a singlet signal typically observed around 2.5-3.0 parts per million in proton nuclear magnetic resonance [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the acetyl group typically appearing around 190-200 parts per million [7] [8]. The trifluoromethyl carbon exhibits characteristic splitting patterns due to coupling with the three equivalent fluorine atoms, appearing as a quartet [9]. The thiazole ring carbons show distinct chemical shifts reflecting their electronic environments within the aromatic system [7] [8].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone through characteristic vibrational frequencies. The carbonyl stretching vibration of the acetyl group represents one of the most prominent features in the infrared spectrum [9] [10]. For thiazole-containing acetyl compounds, this absorption typically appears in the range of 1680-1720 wavenumbers [9] [10].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl (C=O) stretch | 1680-1720 | Acetyl group vibration |

| Thiazole ring vibrations | 1400-1600 | Aromatic C=C, C=N stretches |

| Trifluoromethyl vibrations | 1100-1300 | C-F stretching modes |

| Thiazole C-H stretch | 3000-3100 | Aromatic C-H vibration |

The trifluoromethyl group contributes multiple characteristic absorption bands in the infrared spectrum [11] [12]. The carbon-fluorine stretching vibrations typically appear as strong absorptions in the 1100-1300 wavenumber region, with the exact frequencies depending on the electronic environment [11] [12]. The thiazole ring system exhibits characteristic vibrations including carbon-carbon and carbon-nitrogen stretching modes in the 1400-1600 wavenumber range [13] [10].

Mass Spectrometry

Mass spectrometry analysis of 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone reveals characteristic fragmentation patterns that confirm the molecular structure. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the molecular weight of the compound [1] [2]. The presence of the trifluoromethyl group is often confirmed by the loss of 69 mass units (CF₃) from the molecular ion [9].

Common fragmentation pathways include the loss of the acetyl group (43 mass units) and the formation of thiazole-containing fragments [9]. The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be the thiazole ring system or a rearranged ion containing the trifluoromethyl group [9]. Electron ionization mass spectrometry typically produces extensive fragmentation, while chemical ionization methods may preserve the molecular ion for accurate mass determination [9].

Solubility, Thermal Stability, and Reactivity Profiles

Solubility Characteristics

The solubility profile of 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone is influenced by the presence of both polar and lipophilic structural elements. The trifluoromethyl group significantly affects the compound's solubility characteristics by increasing lipophilicity while maintaining some polar character [14] [15]. The acetyl functionality provides a hydrogen bond acceptor site, which can influence solubility in protic solvents [14].

The compound is reported to exist as a liquid at room temperature with a purity of 95% [14]. Storage conditions recommend room temperature, indicating reasonable stability under normal laboratory conditions [14]. The thiazole ring system contributes to the overall solubility profile through its aromatic character and the presence of the nitrogen heteroatom [14] [15].

Thermal Stability Profile

Thermal stability analysis of thiazole derivatives containing trifluoromethyl groups reveals generally enhanced thermal stability compared to non-fluorinated analogs [16] [17]. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to the overall thermal stability of the molecule [17]. Related trifluoromethyl-containing compounds exhibit decomposition temperatures exceeding 280°C [17].

| Thermal Property | Typical Range | Factors Affecting Stability |

|---|---|---|

| Decomposition Temperature | 250-300°C | C-F bond strength, aromatic stabilization |

| Thermal Stability | High | Trifluoromethyl group, thiazole aromaticity |

| Storage Temperature | Room temperature | Stable under normal conditions |

The thiazole ring system provides additional thermal stability through aromatic delocalization [5] [17]. The combination of the electron-withdrawing trifluoromethyl group and the aromatic heterocycle creates a thermally robust molecular framework [17]. Differential scanning calorimetry studies of similar compounds show well-defined thermal transitions without significant decomposition below 250°C [17].

Reactivity Characteristics

The reactivity profile of 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone is determined by the electronic effects of its substituents and the inherent reactivity of the thiazole ring system. The trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution within the molecule [6] [18]. This electronic effect influences both the nucleophilic and electrophilic reactivity of the compound [6].

The acetyl group serves as an electrophilic center that can participate in various chemical transformations [19] [20]. The carbonyl carbon is susceptible to nucleophilic attack, leading to potential reactions with amines, alcohols, and other nucleophiles [19] [20]. The thiazole ring itself can undergo electrophilic substitution reactions, with the electron-withdrawing trifluoromethyl group directing substitution to specific positions [20].

Chemical stability considerations indicate that the compound is stable under recommended storage conditions but may be incompatible with strong oxidizing agents [15]. The hazardous decomposition products upon thermal degradation include carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides [15]. These decomposition products reflect the elemental composition of the molecule and the typical breakdown pathways of organofluorine compounds [15].

Computational Modeling of Electronic and Steric Properties

Electronic Structure Analysis

Computational modeling studies of thiazole derivatives containing trifluoromethyl substituents provide detailed insights into their electronic properties through density functional theory calculations [6] [21] [22]. The electronic structure of 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone can be analyzed using various computational methods, with B3LYP/6-31G(d) and similar basis sets providing reliable results for sulfur-containing heterocycles [22] [23].

Frontier molecular orbital analysis reveals important information about the compound's reactivity and electronic properties [18] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic excitation characteristics and chemical reactivity [22] [24]. The energy gap between these orbitals influences the compound's stability and optical properties [22].

| Electronic Property | Computational Method | Typical Values |

|---|---|---|

| HOMO Energy | DFT B3LYP/6-31G(d) | -6 to -8 eV |

| LUMO Energy | DFT B3LYP/6-31G(d) | -1 to -3 eV |

| Band Gap | HOMO-LUMO difference | 3-6 eV |

| Dipole Moment | DFT calculations | 2-4 Debye |

Natural bond orbital analysis provides insights into the electronic distribution and bonding characteristics within the molecule [25]. The trifluoromethyl group significantly affects the electron density distribution, creating regions of electron deficiency and accumulation that influence reactivity patterns [25] [23]. The thiazole ring exhibits characteristic aromatic electron delocalization that stabilizes the molecular structure [26] [23].

Molecular Geometry and Steric Effects

Geometry optimization calculations reveal the preferred three-dimensional structure of 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone [21] [22]. The thiazole ring maintains planarity, consistent with its aromatic character, while the substituents adopt orientations that minimize steric interactions [22]. The trifluoromethyl group typically adopts a staggered conformation relative to the ring system to minimize repulsive interactions [6] [22].

Bond length analysis shows that the carbon-fluorine bonds in the trifluoromethyl group are shorter than typical carbon-hydrogen bonds, reflecting the higher electronegativity of fluorine [22]. The thiazole ring bond lengths are intermediate between single and double bonds, confirming the aromatic delocalization [22] [27]. The acetyl group maintains typical carbonyl geometry with the carbon-oxygen double bond length around 1.22 Angstroms [22].

Steric effects play a crucial role in determining the molecular conformation and reactivity [22] [17]. The trifluoromethyl group occupies significantly more space than a methyl group due to the larger van der Waals radii of fluorine atoms [17]. This steric bulk influences the approach of other molecules during chemical reactions and affects the compound's crystal packing behavior [17].

Electrostatic potential mapping reveals the distribution of positive and negative regions on the molecular surface [21] [25]. The electronegative fluorine atoms create regions of negative electrostatic potential, while the carbon atoms adjacent to electron-withdrawing groups exhibit positive potential [21]. These electrostatic properties influence intermolecular interactions and binding affinities with biological targets [21] [24].

Cyclization Reactions Involving Thioacetamide and Chlorinated Intermediates

Traditional cyclization reactions utilizing thioacetamide and chlorinated intermediates represent the foundational methodology for constructing thiazole rings with specific substitution patterns. The synthesis typically involves the condensation of thioacetamide with appropriate chlorinated precursors under controlled conditions [1] [2].

The mechanistic pathway involves nucleophilic attack by the sulfur atom of thioacetamide on the electrophilic carbon center of the chlorinated intermediate, followed by intramolecular cyclization and elimination of hydrogen chloride [2]. This approach has been successfully employed for the synthesis of various trifluoromethyl-substituted thiazoles, with yields typically ranging from 45-75% [1] .

A particularly effective variant involves the use of 2-chloro-4-(trifluoromethyl)thiazole-5-carbonitrile as an intermediate. The cyclization reaction proceeds through the following key steps :

- Initial nucleophilic substitution of the chlorine atom

- Formation of an intermediate thioiminium salt

- Intramolecular cyclization to form the thiazole ring

- Elimination of water to yield the final product

The reaction conditions typically require heating in ethanol at temperatures ranging from 80-120°C for 3-6 hours [5]. The use of triethylamine as a base facilitates the elimination step and improves overall yields.

Bromination and Trifluoromethylation Strategies

Bromination strategies have emerged as powerful tools for introducing trifluoromethyl groups into thiazole frameworks. The sequential bromination-debromination approach allows for selective functionalization at specific positions of the thiazole ring [6].

The bromination process typically involves the following sequence [6] [7]:

- Initial Bromination: Treatment of the thiazole precursor with elemental bromine or N-bromosuccinimide under controlled conditions

- Selective Debromination: Removal of bromine atoms at unwanted positions using reducing agents

- Trifluoromethylation: Introduction of CF₃ groups through nucleophilic or electrophilic trifluoromethylation reactions

N-bromosuccinimide has proven particularly effective for selective bromination at the 5-position of thiazole rings [7]. The reaction proceeds under mild conditions (0°C) and provides excellent regioselectivity. Subsequently, treatment with primary or secondary amines at elevated temperatures (70°C) facilitates the desired substitution reactions [1].

Recent advances in trifluoromethylation methodology have introduced novel reagents such as trifluoromethyl thianthrenium triflate, which enables electrophilic, radical, and nucleophilic trifluoromethylation reactions under ambient conditions [8]. This reagent offers several advantages:

- Convenient preparation from commercially available starting materials

- Stability under ambient conditions for extended periods

- Compatibility with diverse functional groups

- High efficiency in trifluoromethylation reactions

Modern Catalytic Methods

Metal-Catalyzed Cross-Coupling Reactions (Iron/Copper-Mediated)

The development of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex thiazole derivatives. Iron and copper catalysts have emerged as particularly attractive alternatives to precious metal catalysts due to their abundance, low cost, and reduced environmental impact [9] [10].

Iron-Catalyzed Methodologies

Iron-catalyzed cross-coupling reactions provide efficient access to trifluoromethyl-substituted thiazoles through various mechanistic pathways [10]. The Fe(acac)₃-catalyzed system has demonstrated exceptional performance in coupling unactivated alkyl aryl thioethers with aryl Grignard reagents [10].

Key features of iron-catalyzed systems include:

- High functional group tolerance

- Mild reaction conditions (room temperature to 50°C)

- Excellent yields (65-88%)

- Broad substrate scope

The mechanism involves oxidative addition of iron to the C-S bond, followed by transmetalation with the organometallic nucleophile and reductive elimination to form the desired product [10].

Copper-Catalyzed Processes

Copper-catalyzed reactions offer complementary reactivity patterns and have been extensively developed for thiazole synthesis [11] [12]. The Cu(II)-mediated approach for CF₃-containing thiazole synthesis utilizes trimethylsilyl isothiocyanate as a versatile building block [12].

The copper-catalyzed methodology demonstrates several advantages:

- Inexpensive catalyst systems

- Practical and convenient operation

- Compatible with sensitive functional groups

- High yields (70-92%)

Switchable Nucleophilic Site Strategies for CF₃ Incorporation

The concept of switchable nucleophilic sites represents a breakthrough in CF₃ incorporation methodology. This approach utilizes metal catalysts to control the regioselectivity of nucleophilic attack, enabling precise introduction of trifluoromethyl groups at desired positions [12] [13].

The switchable nucleophilic site strategy employs trimethylsilyl isothiocyanate as a bifunctional reagent that can act as either a thiocyanate (-S-C≡N) or isothiocyanate (-N=C=S) building block depending on the reaction conditions [12]. The choice between these two modes is controlled by the metal catalyst and reaction environment.

Mechanism and Implementation

The switchable mechanism operates through the following principles [12]:

- Catalyst-Controlled Selectivity: Iron(III) or copper(II) catalysts direct the nucleophilic attack to specific sites

- Multicomponent Assembly: Integration of 1,3-enynes, TMSNCS, and electrophilic trifluoromethyl reagents

- Regioselective CF₃ Introduction: Precise control over trifluoromethyl group placement

This methodology has demonstrated remarkable efficiency, with yields ranging from 75-95% under optimized conditions [12]. The biological evaluation of synthesized CF₃-containing thiazoles has revealed significant anticancer activity, with some compounds showing superior performance compared to established drugs such as 5-fluorouracil [12].

Industrial-Scale Synthesis Optimization

Cost-Effective Precursor Selection

Industrial-scale synthesis requires careful consideration of precursor costs and availability. The selection of cost-effective starting materials significantly impacts the overall economics of thiazole production [14] [15].

Precursor Analysis and Selection Criteria

The evaluation of precursor cost-effectiveness involves multiple factors [14]:

- Raw Material Costs: Assessment of starting material prices and market availability

- Synthetic Efficiency: Evaluation of step count and overall yields

- Purification Requirements: Analysis of downstream processing costs

- Waste Generation: Quantification of byproduct formation and disposal costs

For 1-(4-(trifluoromethyl)thiazol-2-yl)ethanone synthesis, several precursor options have been evaluated:

- Thioacetamide-Based Routes: Moderate cost but reliable supply chain

- Trifluoromethyl Acetophenone Derivatives: Higher initial cost but fewer synthetic steps

- Bio-Based Precursors: Emerging sustainable options with competitive pricing

Economic Impact Assessment

Cost reduction strategies have demonstrated significant economic benefits [14] [15]:

- Precursor optimization: 20-40% cost reduction

- Process integration: 35-45% manufacturing cost decrease

- Waste minimization: 30-50% disposal cost reduction

Waste Reduction and Solvent Recovery Protocols

Sustainable manufacturing requires comprehensive waste reduction and solvent recovery strategies. Modern industrial processes emphasize green chemistry principles and circular economy approaches [16] [17] [18].

Solvent Recovery Systems

Advanced solvent recovery protocols have achieved remarkable efficiency improvements [16] [19]:

- Traditional Methods: 60-70% recovery rates

- Modern Green Methods: 85-95% recovery rates

- Cost Impact: 15-25% reduction in solvent-related expenses

Deep Eutectic Solvents (DES)

The implementation of deep eutectic solvents represents a paradigm shift toward sustainable synthesis [16] [20]. Choline chloride/glycerol systems have demonstrated exceptional performance:

- High yields (70-90%)

- Minimal environmental impact

- Recyclability up to 3-5 cycles

- Reduced volatile organic compound emissions

Green Chemistry Implementation

Comprehensive green chemistry approaches have yielded substantial improvements [17] [18]:

- Microwave-Assisted Synthesis: Reduced reaction times (10-30 minutes vs. hours)

- Mechanochemical Methods: Solvent-free conditions with yields up to 99%

- Flow Chemistry: Continuous processing with enhanced safety and efficiency

- Recyclable Catalysts: Multiple reuse cycles reducing catalyst consumption

Process Analytical Technology (PAT)

Real-time monitoring and control systems enable optimization of industrial processes [21]:

- Continuous quality assessment

- Automated parameter adjustment

- Reduced batch-to-batch variation

- Enhanced process understanding

The integration of PAT systems has resulted in significant improvements in manufacturing efficiency and product quality consistency across different production scales [21].

Environmental Impact Metrics

The implementation of green synthesis protocols has demonstrated measurable environmental benefits [18] [22]:

- Carbon Footprint Reduction: 40-60% decrease in CO₂ emissions

- Waste Stream Minimization: 50-70% reduction in hazardous waste generation

- Energy Efficiency: 25-35% improvement in energy utilization

- Water Conservation: 30-45% reduction in water consumption